Cas no 471-84-1 (Bicyclo[2.2.1]heptane,7,7-dimethyl-2-methylene-)

Bicyclo[2.2.1]heptane,7,7-dimethyl-2-methylene- structure
471-84-1 structure
Product Name:Bicyclo[2.2.1]heptane,7,7-dimethyl-2-methylene-
CAS No:471-84-1
MF:C10H16
MW:136.234043121338
CID:331426
PubChem ID:28930
Update Time:2025-04-19

Bicyclo[2.2.1]heptane,7,7-dimethyl-2-methylene- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptane,7,7-dimethyl-2-methylene-
    • 7,7-dimethyl-3-methylidenebicyclo[2.2.1]heptane
    • Bicyclo2.2.1heptane, 7,7-dimethyl-2-methylene-
    • 7,7-Dimethyl-2-methylen-bicyclo(2,2,1)heptane
    • 7,7-Dimethyl-2-methylenenorbornane
    • Fenchene
    • Fenchene, Bicyclo[2.2.1]heptane,2-methylene 5,5-dimethyl-
    • Norbornane, 7,7-dimethyl-2-methylene-
    • α-Fenchene
    • Bicyclo(2.2.1)heptane, 7,7-dimethyl-2-methylene-
    • 7,7-dimethyl-2-methylene-norbornane
    • Q24715140
    • .alpha.-Fenchene
    • (-)-7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane
    • CHEBI:89044
    • NS00126563
    • 7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane
    • alpha-Fenchene
    • 7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane #
    • 471-84-1
    • 7,7-Dimethyl-2-methylenebicyclo(2.2.1)heptane
    • XCPQUQHBVVXMRQ-UHFFFAOYSA-N
    • 7,7-DIMETHYL-2-METHYLIDENEBICYCLO[2.2.1]HEPTANE
    • DTXSID60861972
    • Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene-
    • (-)-alpha-Fenchene
    • (-)-7,7-dimethyl-2-methylenenorbornane
    • 7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane; (-)-form
    • Inchi: 1S/C10H16/c1-7-6-8-4-5-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3
    • InChI Key: XCPQUQHBVVXMRQ-UHFFFAOYSA-N
    • SMILES: C1(C)(C)C2C(=C)CC1CC2

Computed Properties

  • Exact Mass: 136.12528
  • Monoisotopic Mass: 136.125201
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • XLogP3: 3.1

Experimental Properties

  • Density: 0.88
  • Boiling Point: 158.6°Cat760mmHg
  • Flash Point: 34.9°C
  • PSA: 0
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